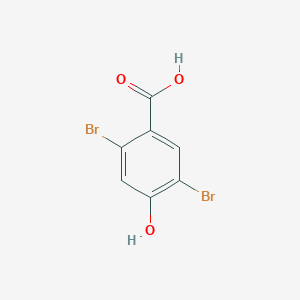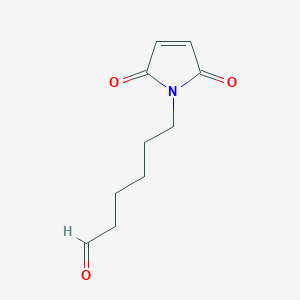
2,4-Diethoxy-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxy-5-nitropyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxy-5-nitropyrimidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the electron-donating ethoxy groups. It can also act as a base due to the presence of the nitrogen atom in its structure. These properties make it a useful building block in the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
2,4-Diethoxy-5-nitropyrimidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It has also been shown to exhibit moderate antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Diethoxy-5-nitropyrimidine in lab experiments is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Another advantage is its unique properties, which make it a useful building block in the synthesis of various compounds. However, one of the limitations is its limited biological activity. It has been shown to exhibit moderate antibacterial and antifungal activity, but its activity against other organisms is not well understood.
Orientations Futures
There are several future directions for the research on 2,4-Diethoxy-5-nitropyrimidine. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a building block in the synthesis of new compounds with biological activity. Additionally, its potential as a fluorescent probe for bioimaging applications could be explored. Overall, there is still much to be learned about the properties and potential applications of 2,4-Diethoxy-5-nitropyrimidine in scientific research.
Méthodes De Synthèse
The synthesis of 2,4-Diethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl oxalate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,4-Diethoxy-5-nitropyrimidine with a yield of around 80%. Other methods include the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl malonate or ethyl cyanoacetate in the presence of a base.
Applications De Recherche Scientifique
2,4-Diethoxy-5-nitropyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine-based antiviral agents, and pyrimidine-based fluorescent probes. It has also been used as a precursor in the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
101935-53-9 |
|---|---|
Nom du produit |
2,4-Diethoxy-5-nitropyrimidine |
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2,4-diethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
WCEIGOUJTJFAFL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
SMILES canonique |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



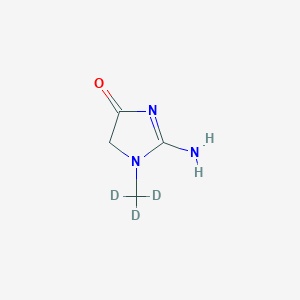
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
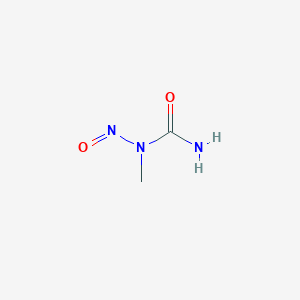
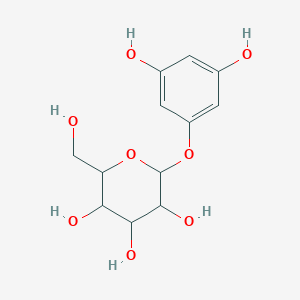
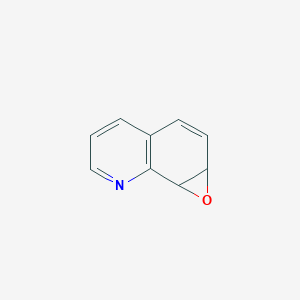
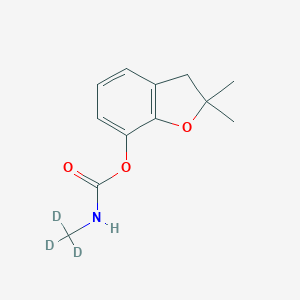
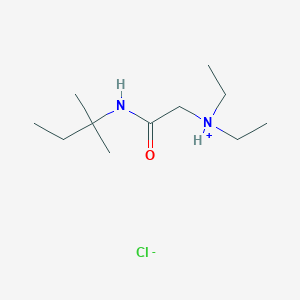
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
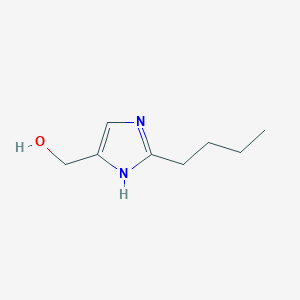
![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)

